molecular formula C18H12F3N5OS B2504202 N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(trifluoromethyl)benzamide CAS No. 2034452-89-4

N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(trifluoromethyl)benzamide

Cat. No. B2504202
CAS RN: 2034452-89-4
M. Wt: 403.38
InChI Key: FBNHBQALJBJIMR-UHFFFAOYSA-N
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Description

N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C18H12F3N5OS and its molecular weight is 403.38. The purity is usually 95%.
BenchChem offers high-quality N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antiproliferative Activity

The synthesis of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives and their antiproliferative activity against endothelial and tumor cells have been explored. This study indicates the potential of such compounds in cancer research, particularly in inhibiting the proliferation of cancerous cells (Ilić et al., 2011).

Antimicrobial Activity

Compounds with the [1,2,4]triazolo and pyridazin frameworks have been synthesized and evaluated for their antimicrobial activities. This includes a novel series of heterocyclic compounds tested against both gram-positive and gram-negative bacteria as well as various fungi, showcasing the broad-spectrum antimicrobial potential of these derivatives (Patel & Patel, 2015).

Metal-free Synthesis for Biological Importance

Another significant application is the metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines, which are biologically important. This method features a short reaction time and high yields, making it a valuable approach for creating compounds with potential therapeutic applications (Zheng et al., 2014).

Molecular Docking and In Vitro Screening

The preparation of novel pyridine and fused pyridine derivatives, including those incorporating thiophen-2-yl, for in silico molecular docking and in vitro antimicrobial and antioxidant screening, represents another research direction. Such studies are crucial for identifying new compounds with potential as drugs or pesticides (Flefel et al., 2018).

Structure Analysis and Chemical Properties

Research also extends to the synthesis, structure analysis, and exploration of the chemical properties of triazolo[4,3-b]pyridazine derivatives. These studies provide insights into the molecular frameworks of these compounds, paving the way for the development of materials with novel properties (Sallam et al., 2021).

properties

IUPAC Name

N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3N5OS/c19-18(20,21)12-4-1-3-11(9-12)17(27)22-10-16-24-23-15-7-6-13(25-26(15)16)14-5-2-8-28-14/h1-9H,10H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNHBQALJBJIMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(trifluoromethyl)benzamide

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